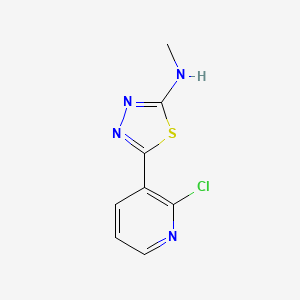

5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

5-(2-Chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chloropyridin-3-yl group at position 5 and a methylamine group at position 2. Thiadiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . Recent research highlights its role in cancer therapy, particularly in molecular docking studies targeting enzymes like thymidylate synthase and glycogen synthase kinase-3 (GSK-3) .

Properties

Molecular Formula |

C8H7ClN4S |

|---|---|

Molecular Weight |

226.69 g/mol |

IUPAC Name |

5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H7ClN4S/c1-10-8-13-12-7(14-8)5-3-2-4-11-6(5)9/h2-4H,1H3,(H,10,13) |

InChI Key |

WZKMXVSDIWMITB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization reactions involving thiosemicarbazide or thiourea derivatives with carboxylic acids or their derivatives. For example, aryl aminothiadiazoles have been prepared by reacting substituted thiourea derivatives with chloroacetamide intermediates, followed by cyclodehydration under basic conditions.

N-Methylation of the 2-Amino Group

The amino group at the 2-position of the thiadiazole ring is methylated to yield the N-methyl derivative. This can be accomplished by reaction with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions, often in the presence of a base to facilitate nucleophilic substitution.

Detailed Preparation Methods

Synthesis of 5-(2-chloropyridin-3-yl)-1,3,4-thiadiazol-2-amine Intermediate

A representative method involves the reaction of 2-chloropyridine-3-carbohydrazide with carbon disulfide and base followed by cyclization:

This method yields the thiadiazole ring with the chloropyridinyl substituent at the 5-position. The intermediate is isolated by filtration and recrystallization.

N-Methylation to Obtain this compound

The amino group is methylated as follows:

Alternative Synthetic Routes

Acetamide Intermediate Route: Starting from 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, nucleophilic substitution with amines under reflux in dry benzene with triethylamine catalysis yields various substituted thiadiazoles, suggesting a possible analogous route for chloropyridinyl derivatives.

Carbodiimide-Mediated Condensation: Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotriazole catalysis, condensation reactions can be employed to build complex thiadiazole derivatives, which may be adapted for the target compound.

Analytical Characterization and Confirmation

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine exhibit potent antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The thiadiazole ring system is known to enhance the bioactivity of drugs through multiple mechanisms, including inhibition of cell wall synthesis and disruption of metabolic pathways .

Anticancer Properties

Studies have indicated that thiadiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of the chloropyridine moiety may enhance the selectivity and potency of these compounds against specific cancer cell lines. In vitro studies have shown promising results in inhibiting tumor growth and proliferation, suggesting that this compound could be explored further as a potential anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of kinases or phosphatases involved in signal transduction pathways related to cancer progression or microbial resistance . This property opens avenues for drug development targeting specific diseases.

Agricultural Applications

Pesticidal Activity

The compound shows potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that similar thiadiazole compounds can act as effective insecticides or herbicides by interfering with the nervous system or metabolic functions of target organisms. This application is particularly relevant in the context of developing environmentally friendly pest control agents that minimize harm to beneficial insects and ecosystems .

Plant Growth Regulation

Some studies suggest that thiadiazole derivatives may influence plant growth and development positively. They can act as growth regulators, enhancing germination rates and promoting root and shoot development under certain conditions. This aspect is crucial for improving crop yields and resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazol-2-amine derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison:

Structural and Functional Modifications

Activity Trends and Substituent Effects

- Chloropyridine vs. Chlorophenyl : The target compound’s chloropyridine group offers superior electronic effects compared to chlorophenyl derivatives (e.g., ), enhancing interactions with enzymes like thymidylate synthase. This is reflected in its lower GI₅₀ values (28.9 µM vs. 32.7–55.3 µM for chlorophenyl analogs) .

- N-Methylation: The N-methyl group in the target compound may reduce metabolic degradation compared to non-methylated analogs (e.g., ), improving bioavailability .

- Aryl vs. Heteroaryl Substitutions: Phenoxypyridine derivatives () show comparable anticancer activity to the target compound, but the latter’s chlorine atom may confer better target selectivity .

Molecular Docking and Binding Modes

- The target compound’s chloropyridine moiety forms π-π interactions with aromatic residues in enzyme active sites, while the thiadiazole core engages in hydrogen bonding. This dual interaction is critical for its anticancer activity .

- In contrast, quinazoline hybrids () rely on hydrogen bonding with GSK-3’s ATP-binding pocket, explaining their hypoglycemic effects .

Biological Activity

The compound 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural components:

- Thiadiazole ring : A five-membered heterocyclic compound containing nitrogen and sulfur.

- Chloropyridine moiety : Enhances the compound's interaction with biological targets.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃S |

| Molecular Weight | 211.67 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives substituted at the C-5 position of the thiadiazole ring have shown promising activity against various bacterial strains.

Case Study: Antibacterial Properties

In a study evaluating the antibacterial effects of several thiadiazole compounds, it was found that this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(2-chloropyridin-3-yl)-N-methyl... | 32.6 | Staphylococcus aureus |

| 5-(2-chloropyridin-3-yl)-N-methyl... | 47.5 | Escherichia coli |

These results suggest that the compound could be a potent candidate for developing new antibacterial agents .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral properties. A study highlighted that compounds with similar structures inhibited viral replication in vitro.

Case Study: Inhibition of Viral Replication

In vitro assays demonstrated that this compound significantly reduced the replication of certain viruses. The compound was tested against a panel of viruses with promising results:

These findings indicate the potential use of this compound in antiviral therapies.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent research. The ability to inhibit cancer cell proliferation makes these compounds valuable in oncology.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines:

These findings support further investigation into its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-chloropyridin-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with 2-chloronicotinic acid hydrazide in the presence of concentrated sulfuric acid (cyclizing agent). Alternative routes involve reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization with H₂SO₄ and subsequent functionalization with chloroacetyl chloride in DMF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for hydrazide to thiocyanate) and controlled heating (e.g., reflux at 90°C for 3 hours) . Lower yields are observed if pH adjustments during precipitation (e.g., pH 8-9 with ammonia) are not rigorously controlled .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Signals at δ 2.8–3.1 ppm confirm the N-methyl group, while aromatic protons from the 2-chloropyridine ring appear at δ 7.5–8.5 ppm .

- FTIR : A strong absorption band near 1600 cm⁻¹ corresponds to C=N stretching in the thiadiazole ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 257 [M+H]⁺) validate the molecular formula (C₈H₆ClN₄S) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Initial screenings should focus on antimicrobial or anticancer activity, leveraging structural analogs like 5-(pyridinyl)thiadiazoles known for bioactivity . Use standardized protocols:

- Antimicrobial : Broth microdilution (MIC determination against E. coli and S. aureus).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s bioactivity and physicochemical properties?

- Methodological Answer : Substituents influence electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl at position 2 on pyridine) enhance electrophilicity, improving interactions with biological targets .

- Hydrogen bonding : The thiadiazole N-H group participates in N–H···N interactions, stabilizing supramolecular structures (observed via X-ray crystallography) . Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in synthetic data, such as divergent yields reported for similar routes?

- Methodological Answer : Discrepancies often arise from:

- Reagent purity : Trace moisture in DMF or POCl₃ reduces cyclization efficiency .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates (e.g., hydrazones) and optimize reaction time .

- Reproducibility : Standardize solvent drying (e.g., molecular sieves for DMF) and inert atmospheres .

Q. How can the compound’s crystal structure inform drug design or material science applications?

- Methodological Answer : X-ray diffraction reveals:

- Dihedral angles : Between thiadiazole and pyridine rings (18.2°–30.3°), affecting molecular planarity and π-π stacking .

- Hydrogen-bond networks : N–H···N interactions create 2D supramolecular arrays, relevant for cocrystal engineering or solid-state stability .

Q. What advanced mechanistic insights explain the compound’s reactivity in cycloaddition or substitution reactions?

- Methodological Answer : The thiadiazole ring acts as a dienophile in [2+3] cycloadditions. For example, reactions with chloroacetyl chloride proceed via nucleophilic acyl substitution at the thiadiazole amine, forming azetidinone derivatives . Base-catalyzed elimination (e.g., triethylamine in DMF) facilitates HCl removal, stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.